molecular formula C15H25N3O3 B2452727 N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361714-08-9

N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2452727
CAS RN: 2361714-08-9
M. Wt: 295.383
InChI Key: GGQHTAJEIXAOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as Etorphine, is a potent opioid analgesic drug. It is a synthetic analog of morphine and is classified as a Schedule II controlled substance due to its high potential for abuse and addiction.

Mechanism of Action

Etorphine acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It has a higher affinity for the mu-opioid receptor than morphine, making it more potent. Etorphine also has a rapid onset of action, making it useful in emergency situations.
Biochemical and Physiological Effects:
Etorphine produces a range of physiological effects including respiratory depression, decreased heart rate, and decreased blood pressure. It also produces a state of sedation and analgesia. Etorphine has a high potential for addiction and abuse due to its ability to produce euphoria and a sense of well-being.

Advantages and Limitations for Lab Experiments

Etorphine is a useful tool in laboratory research for studying the opioid receptor system and its role in pain management. Its potency and rapid onset of action make it useful in emergency situations. However, its high potential for addiction and abuse make it a dangerous substance to handle and use.

Future Directions

1. Development of safer and more effective opioid analgesics that have a lower potential for addiction and abuse.
2. Further studies to understand the mechanism of action of Etorphine and its effects on the opioid receptor system.
3. Development of new methods for immobilizing wildlife that are safer and more humane.
4. Studies to explore the potential therapeutic uses of Etorphine in pain management.
5. Development of new methods for detecting and treating Etorphine overdose and addiction.
Conclusion:
Etorphine is a potent opioid analgesic that has been extensively studied for its use in veterinary medicine and laboratory research. Its high potential for addiction and abuse make it a dangerous substance to handle and use. Further research is needed to develop safer and more effective opioid analgesics and to understand the mechanism of action of Etorphine and its effects on the opioid receptor system.

Synthesis Methods

Etorphine is synthesized by the reaction of the precursor compound N-ethyl-4-piperidone with methylamine, followed by reaction with propionic anhydride and ethyl iodide. The resulting product is purified by recrystallization to obtain pure Etorphine.

Scientific Research Applications

Etorphine has been extensively studied for its use as a veterinary anesthetic and analgesic. It is commonly used in wildlife immobilization and has been used to immobilize large animals such as elephants, rhinoceroses, and bears. Etorphine is also used in laboratory research to study the opioid receptor system and its role in pain management.

properties

IUPAC Name

N-ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-4-14(20)18-9-6-12(7-10-18)15(21)17(5-2)11-8-13(19)16-3/h4,12H,1,5-11H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHTAJEIXAOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC)C(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide

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